N-(2,4-dichlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinolone class of chemicals. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups, including dichlorophenyl, ethyl, methoxy, and carboxamide groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method involves the initial formation of the quinoline core, followed by the introduction of the functional groups. The process often begins with the condensation of aniline derivatives with β-ketoesters to form the quinoline ring. Subsequent steps include chlorination, alkylation, and methoxylation to introduce the dichlorophenyl, ethyl, and methoxy groups, respectively. The final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinoline core can be reduced to form a hydroxyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce a hydroxylated quinoline.
Scientific Research Applications
N-(2,4-dichlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound has a similar dichlorophenyl group but differs in the core structure and other substituents.
2,4-Disubstituted thiazoles: These compounds share the dichlorophenyl group but have a thiazole core instead of a quinoline core.
Uniqueness
N-(2,4-dichlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and its quinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H16Cl2N2O3 |
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Molecular Weight |
391.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-3-23-10-14(18(24)13-9-12(26-2)5-7-17(13)23)19(25)22-16-6-4-11(20)8-15(16)21/h4-10H,3H2,1-2H3,(H,22,25) |
InChI Key |
NVSIVQPZHAMXGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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